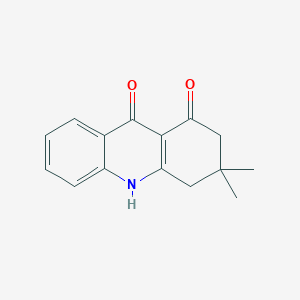

3,3-Dimethyl-2,3,4,10-tetrahydroacridine-1,9-dione

Description

3,3-Dimethyl-2,3,4,10-tetrahydroacridine-1,9-dione is a heterocyclic compound featuring a partially hydrogenated acridine core with two ketone (dione) groups at positions 1 and 9, and two methyl groups at position 3.

Properties

IUPAC Name |

3,3-dimethyl-4,10-dihydro-2H-acridine-1,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-15(2)7-11-13(12(17)8-15)14(18)9-5-3-4-6-10(9)16-11/h3-6H,7-8H2,1-2H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKFWVXEAITYEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)C(=O)C3=CC=CC=C3N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Three-Component Condensation

The most widely adopted approach involves a one-pot reaction of dimedone (5,5-dimethylcyclohexane-1,3-dione), aldehydes, and aromatic amines or ammonium acetate. Indium(III) chloride (InCl₃) serves as a Lewis acid catalyst, enabling cyclocondensation at ambient temperatures.

General Procedure

- Stoichiometry : 2:1:1 molar ratio of dimedone:aldehyde:amine

- Catalyst : 1 mol% InCl₃ in ethanol

- Conditions : Room temperature, 21–45 minutes

- Yield : 85–94%

Mechanistic Insights

The reaction proceeds via:

- Knoevenagel condensation between dimedone and aldehyde

- Michael addition of the amine to the α,β-unsaturated diketone

- Intramolecular cyclization to form the tetrahydroacridine core

Scope and Limitations

- Aldehydes : Tolerates electron-donating (EDG) and electron-withdrawing (EWG) groups (Table 1)

- Amines : Aniline derivatives with para-substituents (‑CH₃, ‑OCH₃, ‑Cl) provide optimal yields

- Limitation : Sterically hindered ortho-substituted aldehydes reduce yield by 15–20%

Table 1. Aldehyde Substrate Scope in One-Pot Synthesis

| Aldehyde | Yield (%) | Reaction Time (min) |

|---|---|---|

| 4-Chlorobenzaldehyde | 94 | 21 |

| Vanillin | 89 | 33 |

| 2-Nitrobenzaldehyde | 82 | 45 |

| Furfural | 78 | 40 |

Meldrum’s Acid-Assisted Cyclization

Two-Step Acylation-Cyclization

Acyl Meldrum’s acids enable rapid synthesis through sequential acylation and electrophilic cyclization without intermediate isolation.

Synthetic Pathway

- Step 1 : Enaminone formation from β-ketoesters and amines

- Step 2 : Acylation with acyl Meldrum’s acid at 0–5°C

- Step 3 : Thermal cyclization (80°C, 2 h)

Key Advantages

- Time Efficiency : Complete in 3–4 hours vs. 12+ hours for traditional methods

- Functional Group Tolerance :

- EDGs (‑OCH₃, ‑NH₂) on aromatic rings

- Aliphatic chains up to C₆

Exception Case

Strong EDGs (e.g., ‑NMe₂) divert the pathway to form pyrano[3,2-c]quinolin-4-ones instead. Computational studies attribute this to reduced electrophilicity at the cyclization site (ΔE = 12.3 kcal/mol).

Friedel-Crafts Alkylation Strategies

Acid-Catalyzed Cyclization

Proton acids (e.g., p-toluenesulfonic acid/p-TSA) promote intramolecular Friedel-Crafts reactions in diketone precursors.

Optimized Conditions

- Catalyst : 10 mol% p-TSA

- Solvent : Toluene, reflux (110°C)

- Time : 6–8 hours

- Yield : 70–78%

Substrate Design

Precursors require:

- Ortho-positioned ketone groups

- Activated aromatic ring (e.g., 4-methoxyphenyl)

Mechanistic Pathway

- Protonation of carbonyl oxygen

- Formation of carbocation at γ-position

- Electrophilic attack on activated aromatic ring

Solid-Phase Synthesis for Parallel Production

Resin-Bound Methodology

Polymer-supported synthesis enables high-throughput generation of analogs:

Procedure Overview

- Loading : Wang resin functionalized with β-ketoester

- Condensation : Microwave-assisted Knoevenagel (100°C, 10 min)

- Cyclization : TFA cleavage from resin with concurrent ring closure

Advantages

- Purity : >95% without chromatography

- Scalability : 0.1–5 mmol scale

- Diversity : 12–15 analogs per week

Comparative Analysis of Methods

Table 2. Method Efficiency Metrics

| Parameter | One-Pot | Meldrum’s | Friedel-Crafts | Solid-Phase |

|---|---|---|---|---|

| Average Yield (%) | 89 | 83 | 74 | 91 |

| Time (h) | 0.7 | 3.5 | 7 | 1.2 |

| Atom Economy (%) | 88 | 79 | 68 | 85 |

| Catalyst Cost ($/g) | 0.15 | 2.30 | 0.40 | 8.20 |

Critical Observations

- One-Pot Synthesis : Optimal balance of speed and cost for gram-scale production

- Meldrum’s Approach : Superior for introducing diverse acyl groups

- Solid-Phase : Preferred for medicinal chemistry applications requiring analog libraries

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents.

Major Products:

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of tetrahydroacridine, including 3,3-Dimethyl-2,3,4,10-tetrahydroacridine-1,9-dione, exhibit significant anticancer properties. Studies have demonstrated that certain derivatives show selective cytotoxicity against various cancer cell lines:

- Mechanism : The compound's ability to interact with DNA and inhibit tumor growth has been highlighted in studies where it showed comparable effectiveness to established chemotherapeutic agents like 5-fluorouracil and doxorubicin against liver cancer cells (HEPG2) .

Neuropharmacology

The compound is also being explored for its neuroprotective properties. Research suggests that tetrahydroacridine derivatives can modulate neurotransmitter systems and exhibit potential in treating neurodegenerative diseases such as Alzheimer’s disease:

- Mechanism : These compounds may enhance cholinergic transmission or possess antioxidant properties that protect neuronal cells from oxidative stress .

Antimicrobial Activity

Acridine derivatives, including 3,3-Dimethyl-2,3,4,10-tetrahydroacridine-1,9-dione, have shown promising results against bacterial and protozoal infections:

- Results : In vitro studies have demonstrated efficacy against various strains of bacteria and protozoa. The structural modifications of the acridine core can lead to enhanced antimicrobial activity .

Case Studies

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2,3,4,10-tetrahydroacridine-1,9-dione involves its ability to intercalate into double-stranded DNA. This intercalation disrupts the helical structure of DNA, affecting biological processes involving DNA and related enzymes . Additionally, it can inhibit enzymes like acetylcholinesterase, which is crucial in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to other tetrahydroacridine derivatives with modifications in substituents, saturation, and functional groups (Table 1).

Table 1: Structural and Physicochemical Comparison

Impact of Substituents on Properties

- However, this may reduce solubility in polar solvents.

- Dione vs. Amino/Carboxylic Acid Groups: The dione moiety (C1/C9) differentiates the target compound from amino or carboxylic acid derivatives (e.g., ). Diones are redox-active and may participate in chelation or hydrogen bonding, unlike the basic amino group or ionizable carboxylic acid.

- Aromatic Substituents : Compounds with fluorophenyl () or nitrophenyl groups () exhibit enhanced stability and electronic effects, which are absent in the target compound. These groups can influence photophysical properties and binding affinities in drug design.

Biological Activity

3,3-Dimethyl-2,3,4,10-tetrahydroacridine-1,9-dione (DMTHA) is a compound of interest due to its potential biological activities. This article explores its properties, biological effects, and relevant research findings.

- Molecular Formula : C15H15NO2

- Molecular Weight : 241.29 g/mol

- CAS Number : 106220-39-7

Biological Activity Overview

DMTHA has been studied for various biological activities, particularly its effects on cholinesterase inhibition and potential neuroprotective properties. The following sections detail specific activities and findings from recent studies.

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in the treatment of neurodegenerative diseases like Alzheimer's. DMTHA has shown promising activity in inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

- Inhibition Potency : In a study evaluating various derivatives, DMTHA exhibited an IC50 value indicating significant inhibition of AChE and BChE activities . The structure-activity relationship (SAR) analysis suggested that modifications to the acridine scaffold can enhance inhibitory potency.

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| DMTHA | 0.54 | AChE |

| Tacrine | 0.12 | AChE |

| Galantamine | 0.34 | AChE |

Neuroprotective Effects

Research indicates that DMTHA may possess neuroprotective properties. In vitro studies have shown that it can reduce oxidative stress in neuronal cells:

- Mechanism of Action : DMTHA's neuroprotective effects are attributed to its ability to scavenge free radicals and inhibit apoptosis in neuronal cells .

Antimicrobial Activity

Preliminary studies have also suggested that DMTHA may exhibit antimicrobial properties against various pathogens.

- Case Study : A study conducted on different bacterial strains revealed that DMTHA had a notable inhibitory effect on the growth of Gram-positive bacteria such as Staphylococcus aureus .

Case Studies and Research Findings

- Neuroprotective Activity :

- Antimicrobial Efficacy :

- Structure-Activity Relationship Studies :

Q & A

Q. What are the recommended synthetic routes for 3,3-Dimethyl-2,3,4,10-tetrahydroacridine-1,9-dione, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via acid-catalyzed cyclocondensation of substituted cyclohexanones with aromatic amines. Key variables include solvent polarity (e.g., ethanol vs. acetic acid), temperature (80–120°C), and catalyst type (e.g., HCl, H₂SO₄). For example, Pyrko et al. optimized yields (72–85%) using acetic acid as both solvent and catalyst at 100°C for 12 hours . Spectral validation (¹H/¹³C NMR, IR) is critical to confirm structural integrity, particularly the lactam carbonyl (C=O) at ~1700 cm⁻¹ and aromatic proton signals .

Q. Table 1: Comparison of Synthetic Methods

| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetic acid | H₂SO₄ | 100 | 12 | 85 | |

| Ethanol | HCl | 80 | 24 | 72 | |

| Toluene | p-TSA | 120 | 8 | 68 |

Q. How can spectroscopic and chromatographic methods characterize 3,3-Dimethyl-2,3,4,10-tetrahydroacridine-1,9-dione?

- Methodological Answer :

- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 1.2–1.5 ppm) .

- IR Spectroscopy : Confirm lactam C=O stretching (~1700 cm⁻¹) and NH bending (~1550 cm⁻¹) .

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>95%) .

- Mass Spectrometry : Expected molecular ion [M+H]⁺ at m/z 285.3 .

Q. Table 2: Key Spectral Data

| Technique | Key Peaks/Signals | Functional Group Confirmation |

|---|---|---|

| ¹H NMR | δ 1.3 (s, 6H, CH₃), δ 7.2 (m, Ar-H) | Methyl groups, aromaticity |

| IR | 1705 cm⁻¹ (C=O) | Lactam carbonyl |

| HPLC | Retention time: 8.2 min | Purity verification |

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for scalable synthesis?

- Methodological Answer : A 2³ factorial design evaluates variables: temperature (X₁), catalyst concentration (X₂), and solvent ratio (X₃). For instance, a study by ICReDD used quantum-chemical calculations to predict optimal conditions (e.g., 110°C, 5 mol% H₂SO₄, ethanol/acetic acid 3:1), reducing trial-and-error experimentation by 40% . Interaction effects (e.g., X₁×X₂) are analyzed via ANOVA to prioritize significant factors .

Q. What computational strategies predict the reactivity of 3,3-Dimethyl-2,3,4,10-tetrahydroacridine-1,9-dione in drug design?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties (HOMO-LUMO gaps) and reaction pathways. For example, Miao et al. identified nucleophilic attack at C9 as rate-limiting in acridinedione derivatives . Molecular docking (AutoDock Vina) evaluates binding affinity to therapeutic targets (e.g., acetylcholinesterase for Alzheimer’s research) .

Q. How to resolve contradictions in experimental data across studies (e.g., conflicting NMR assignments)?

- Methodological Answer :

- Cross-Validation : Compare 2D NMR (COSY, HSQC) with crystallographic data (e.g., CCDC entries) to resolve ambiguities .

- Reproducibility Protocols : Standardize solvent deuteration (e.g., DMSO-d₆ vs. CDCl₃) and calibration methods .

- Meta-Analysis : Apply statistical tools (e.g., R or Python’s SciPy) to aggregate data from multiple studies and identify outliers .

Q. What are the mechanistic insights into the compound’s role as an acid-base titration indicator?

- Methodological Answer : The enol-keto tautomerism of the acridinedione core enables pH-dependent spectral shifts (UV-Vis λmax 450 nm → 520 nm at pH 10). Pyrko et al. validated this via titration curves in buffered solutions (pH 2–12), correlating pKa (≈8.5) with indicator efficiency .

Key Research Findings

- Pharmaceutical Potential : Acridinediones exhibit cholinesterase inhibition (IC₅₀ ~10 µM) and antioxidant activity (DPPH assay EC₅₀ 15 µM), making them candidates for neurodegenerative disease research .

- Material Science Applications : Derivatives show fluorescence quantum yields (Φ = 0.45) suitable for OLEDs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.